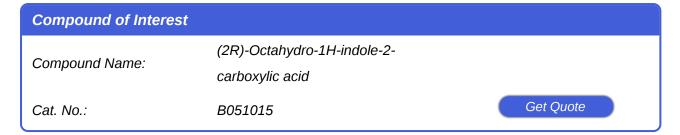


# physicochemical properties of octahydroindole-2-carboxylic acid

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An In-depth Technical Guide to the Physicochemical Properties of Octahydroindole-2-carboxylic Acid

#### Introduction

Octahydroindole-2-carboxylic acid (Oic) is a conformationally constrained, bicyclic non-proteinogenic amino acid. As a proline analogue with a fused cyclohexane ring, it serves as a crucial chiral building block in medicinal chemistry and drug development.[1] Its rigid structure is valuable for designing peptidomimetics with enhanced properties such as improved potency, selectivity, and stability against enzymatic degradation.[1] Oic is a key intermediate in the synthesis of several significant pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril, which are used to treat hypertension. [2][3][4] This document provides a comprehensive overview of the known physicochemical properties of octahydroindole-2-carboxylic acid, detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.

#### **Physicochemical Properties**

The properties of octahydroindole-2-carboxylic acid can vary depending on the specific stereoisomer. The most common isomer in pharmaceutical applications is (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.

#### **General Properties**



The following table summarizes the general physicochemical properties of octahydroindole-2-carboxylic acid.

Property	Value	Source(s)
IUPAC Name	2,3,3a,4,5,6,7,7a-octahydro- 1H-indole-2-carboxylic acid	[5][6]
Molecular Formula	C <sub>9</sub> H <sub>15</sub> NO <sub>2</sub>	[5][7][8]
Molecular Weight	169.22 g/mol	[5][8][9]
Appearance	White to off-white solid / White crystalline solid	[2][6][7]

## **Stereoisomer-Specific Properties**

Quantitative data often pertains to specific stereoisomers, primarily the L-form, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.



Property	(2S,3aS,7aS)- Isomer	(2R,3aS,7aS)- Isomer Hydrochloride	Source(s)
CAS Number	80875-98-5	N/A	[7][9]
Melting Point	259-260 °C; 267-269 °C; 275-277°C	176-178 °C	[2][7][10]
Boiling Point	318.6 ± 25.0 °C (Predicted)	N/A	[2][11]
pKa (Strongest Acidic)	2.09 / 2.47 ± 0.20 (Predicted)	N/A	[2][9]
pKa (Strongest Basic)	11.64 (Predicted)	N/A	[9]
logP	0.3 (at 25°C and pH 5)	N/A	[11]
Water Solubility	Slightly soluble in water, soluble in methanol	N/A	[2][11][12]
Optical Rotation [α]D	-47 ± 2° (c=1 in MeOH); -45.6 (c 0.46, MeOH)	+29.6 (c 0.47, MeOH)	[7][10]

### **Experimental Protocols**

Detailed experimental procedures are crucial for the synthesis and characterization of octahydroindole-2-carboxylic acid.

# Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

This protocol describes a common method for synthesizing the (2S,3aS,7aS) isomer via catalytic hydrogenation.[2][10]

• Dissolution: Dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g) in a suitable solvent such as acetic acid (e.g., 60 mL).[10]

#### Foundational & Exploratory





- Catalyst Addition: Add a platinum(IV) oxide (PtO<sub>2</sub>) catalyst (e.g., 300 mg) to the solution.[10] An alternative is a 10% Platinum on Carbon (Pt/C) catalyst.[2]
- Hydrogenation: Place the mixture in a hydrogenator and conduct the hydrogenation reaction at elevated temperature (e.g., 60 °C) and pressure (e.g., 5 bar) for a period of 24-40 hours, or until the theoretical amount of hydrogen is absorbed.[2][3][10]
- Catalyst Removal: After the reaction is complete, filter the mixture to remove the catalyst.
  Wash the filtered catalyst with a small amount of the solvent (acetic acid).[10]
- Solvent Evaporation: Evaporate the solvent from the filtrate until dryness to obtain the crude product residue.[10]
- Crystallization: Recrystallize the resulting residue from a solvent like ethanol to afford the pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[10]
- Purification & Drying: The collected solid product can be further purified by washing with a suitable solvent and dried under constant weight conditions to yield the final product.[2]

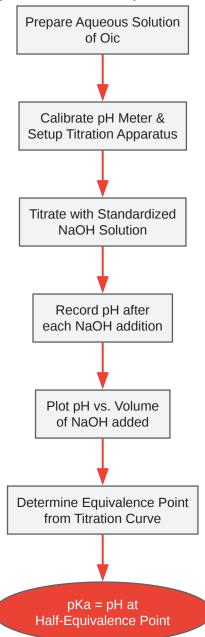


Workflow for the Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

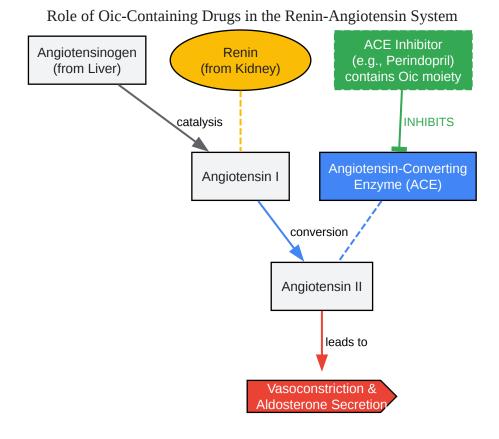




#### Workflow for pKa Determination by Potentiometric Titration







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